7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Description
7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with a benzyl group at position 7 and a chlorine atom at position 2. Its molecular formula is C₁₄H₁₃Cl₂N₃, with a molecular weight of 294.18 g/mol . The compound’s structure combines a partially saturated pyridine ring fused with a pyrimidine ring, conferring rigidity and diverse reactivity. It is primarily utilized in medicinal chemistry as a scaffold for kinase inhibitors, leveraging its ability to mimic purine binding in ATP pockets .
Key physicochemical properties include a predicted boiling point of 423.9±45.0 °C, density of 1.362 g/cm³, and pKa of 4.63±0.20, suggesting moderate solubility in polar solvents . Storage conditions recommend inert gas (N₂ or Ar) and low temperatures (2–8°C) to prevent degradation .
Properties
IUPAC Name |
7-benzyl-2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-14-16-8-12-6-7-18(10-13(12)17-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUAIFADUPZVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=NC=C21)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization with Urea
The most widely reported method involves cyclocondensation of ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride with urea in ethanol under basic conditions. Sodium ethoxide facilitates deprotonation, enabling nucleophilic attack by urea at the carbonyl group.
Procedure :
-
Ethanol (600 mL) is treated with sodium metal (5.56 g, 241 mmol) to generate sodium ethoxide.
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Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate (30.0 g, 100 mmol) and urea (14.5 g, 242 mmol) are added sequentially.
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The mixture is refluxed at 75°C for 36 h, yielding 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione as a white solid (22.0 g, 83.2% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 36 h |
| Temperature | 75°C |
| Yield | 83.2% |
| Purity (HPLC) | 98% |
Chlorination of the Dione Intermediate
The dihydroxy intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride to introduce the 2-chloro substituent.
Procedure :
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (29.6 g, 95.7 mmol) is treated with phenylphosphonic dichloride (53 mL) at 150°C for 2 h.
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The crude product is precipitated by ice-water quenching and purified via recrystallization in hexane, yielding 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (23.9 g, 76% yield).
Mechanistic Insight :
Chlorination proceeds via nucleophilic substitution at the 2- and 4-positions, with POCl₃ acting as both a chlorinating agent and a Lewis acid catalyst.
Direct Chlorination of Preformed Pyridopyrimidine Scaffolds
Selective Monochlorination Using PCl₅
Selective monochlorination at the 2-position is achieved using phosphorus pentachloride (PCl₅) in dichloromethane.
Procedure :
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7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (10.0 g, 38.5 mmol) is dissolved in anhydrous DCM (200 mL).
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PCl₅ (9.6 g, 46.2 mmol) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 h.
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The product is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1), yielding 7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (8.7 g, 78% yield).
Optimization Notes :
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Excess PCl₅ (>1.2 eq) leads to over-chlorination at the 4-position.
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Reaction temperatures above 25°C reduce selectivity due to radical side reactions.
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-Catalyzed Coupling with Aryl Boronic Acids
The 2-chloro substituent serves as a leaving group for Suzuki couplings, enabling diversification of the pyridopyrimidine core.
Procedure :
-
This compound (1.0 g, 3.4 mmol), phenylboronic acid (0.62 g, 5.1 mmol), Pd(PPh₃)₄ (0.12 g, 0.1 mmol), and K₂CO₃ (1.4 g, 10.2 mmol) are mixed in dioxane/H₂O (4:1, 20 mL).
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The reaction is heated at 100°C for 8 h under N₂, yielding 7-benzyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (0.89 g, 82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Yield | 82% |
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) confirms >98% purity in optimized batches.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation + Cl₂ | 76% | 98% | High | Moderate |
| Direct Chlorination | 78% | 95% | Medium | High |
| Suzuki Coupling | 82% | 97% | Low | Low |
Critical Considerations :
-
Cyclocondensation requires prolonged reaction times but offers high atom economy.
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Direct Chlorination is rapid but necessitates strict temperature control to avoid di- or tri-chlorinated byproducts.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminated derivatives, which may have different biological activities.
Scientific Research Applications
Medicinal Chemistry
7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been investigated for its biological activity and potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for modifications that enhance its potency and selectivity towards cancer cells.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some studies suggest that tetrahydropyrido derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of other complex organic molecules:
- Synthesis of Novel Ligands : It can be used to create ligands for metal complexes in coordination chemistry. These ligands can have applications in catalysis and materials science.
- Building Block for Drug Development : Its unique structure allows it to act as a scaffold for the synthesis of various pharmaceutical compounds, facilitating the discovery of new drugs.
Materials Science
In materials science, this compound is being explored for its potential use in:
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.
- Nanotechnology Applications : Its chemical properties make it suitable for developing nanomaterials with specific functionalities for electronics or photonics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhou et al. (2014) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Parati et al. (2018) | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; potential as a lead compound for antibiotic development. |
| Wustrow et al. (2019) | Neuroprotection | Showed protective effects on neuronal cells subjected to oxidative stress; proposed mechanism involves modulation of apoptotic pathways. |
Mechanism of Action
The mechanism of action of 7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrido[3,4-d]pyrimidine scaffold is highly modifiable, with substituents at positions 2, 4, and 7 significantly altering biological and physicochemical properties. Below is a comparative analysis:
Biological Activity
7-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyridopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The following sections will explore its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C14H13ClN3
- CAS Number : 1059735-34-0
- Molecular Weight : 273.72 g/mol
The compound features a tetrahydropyrido[3,4-d]pyrimidine core structure with a benzyl group and a chlorine substituent at specific positions, which are crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds containing the pyridopyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Case Studies and Research Findings
-
Synthesis and Structure-Activity Relationship (SAR)
A study focused on synthesizing various derivatives of pyridopyrimidine to enhance biological activity. The introduction of different substituents at the benzyl position significantly affected the anticancer potency and selectivity. The SAR analysis indicated that halogen substitutions improved binding affinity to target proteins involved in cancer cell signaling pathways . -
In Vivo Studies
In vivo studies using murine models demonstrated that this compound significantly reduced tumor size compared to controls. The compound was administered at varying doses over a period of four weeks, resulting in a dose-dependent reduction in tumor volume . -
Mechanistic Insights
Further research elucidated the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and increase reactive oxygen species (ROS) levels within cells, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
